molecular formula C21H28ClNO3 B2780827 1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1216854-09-9

1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2780827
CAS No.: 1216854-09-9
M. Wt: 377.91
InChI Key: FOLZHBBCQGUWDW-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy-substituted aromatic ring and a 1-[(4-isopropylphenoxy)methyl] substituent. The compound’s structure combines a rigid heterocyclic core with a lipophilic phenoxymethyl side chain, which may influence its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt enhances solubility, a common feature in pharmaceutical derivatives to improve bioavailability.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-14(2)15-5-7-17(8-6-15)25-13-19-18-12-21(24-4)20(23-3)11-16(18)9-10-22-19;/h5-8,11-12,14,19,22H,9-10,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZHBBCQGUWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1216854-09-9) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28ClNO3. It has a molecular weight of 377.92 g/mol and features a tetrahydroisoquinoline core with specific substitutions that may enhance its bioactivity.

PropertyValue
Molecular FormulaC21H28ClNO3
Molecular Weight377.92 g/mol
CAS Number1216854-09-9
Purity95%
IUPAC Name1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Research indicates that THIQ derivatives exhibit a variety of biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for this compound is believed to involve modulation of neurotransmitter systems and interaction with various receptors such as dopamine and serotonin receptors .

Pharmacological Effects

  • Neuroprotective Activity : Studies have shown that THIQ compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant Effects : The compound has demonstrated potential antidepressant-like effects in animal models by modulating serotonin levels in the brain .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

Study on Neuroprotection

A study published in RSC Advances explored the neuroprotective effects of various THIQ analogs. The results indicated that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress .

Study on Antidepressant Activity

Another research effort examined the antidepressant properties of THIQ derivatives. In this study, the compound was administered to rats subjected to stress models; results showed a notable reduction in depressive-like behaviors compared to control groups .

Comparative Analysis with Other Compounds

The unique substitution pattern of this compound may enhance its bioactivity compared to other THIQ derivatives.

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineDifferent benzyl group; varied biological activity
6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-oneLacks isopropylphenoxy substitution; different pharmacological profile

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituents at the 1-position and the aromatic ring. Below is a systematic comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Pharmacological and Toxicological Insights

  • Toxicity Trends :

    • Hydroxy groups at the 6,7 positions reduce toxicity compared to methoxy or ethoxy substituents .
    • Quaternary ammonium salts (e.g., N-methylated derivatives) exhibit higher toxicity than secondary or tertiary amines .
    • The target compound’s methoxy groups may confer moderate toxicity relative to hydroxy-substituted analogs.
  • Cardiovascular Effects: 1-Methyl-THIQ derivatives show pressor responses (blood pressure elevation) and tachyphylaxis, similar to unsubstituted analogs . The bulky (4-isopropylphenoxy)methyl group in the target compound may alter receptor binding kinetics compared to smaller substituents like methyl or isopropyl.
  • Antifungal Activity: N-C11 alkyl THIQ derivatives () demonstrate potent antifungal activity by targeting ergosterol biosynthesis. The target compound’s phenoxymethyl group, while bulkier, may retain similar mechanisms but with altered potency or species specificity .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of substituent positioning and protecting groups. Key steps include:

  • Pictet-Spengler Cyclization : Condensation of phenylethylamine derivatives with aldehydes (e.g., 4-isopropylphenoxyaldehyde) under acidic conditions to form the tetrahydroisoquinoline core .
  • Methoxy Group Installation : Use of methylating agents like methyl iodide under basic conditions, ensuring regioselectivity at the 6,7-positions .
  • Hydrochloride Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and crystallinity .
    Optimization Tips : Monitor reaction progress via TLC and adjust temperature/pH to minimize byproducts. Purification often requires column chromatography or recrystallization .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for isopropylphenoxy (δ 1.2–1.3 ppm, doublet) and methoxy groups (δ 3.7–3.9 ppm, singlet) .
    • ¹³C NMR : Signals for quaternary carbons in the isoquinoline ring (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the calculated mass (e.g., [M+H]⁺ = 358.2 for C₂₁H₂₈ClNO₃) .
  • X-Ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Assay Standardization :
    • Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Structural Analog Comparison :
    • Compare with derivatives lacking the isopropylphenoxy group (e.g., 6,7-dimethoxy-THIQ derivatives) to isolate functional group contributions .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:
Stability depends on:

  • pH Sensitivity : Degradation observed at pH >7.5 due to hydrolysis of the isoquinoline ring. Use buffered solutions (pH 4–6) for in vitro studies .
  • Temperature : Store at –20°C in anhydrous form; aqueous solutions degrade within 72 hours at 25°C .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation. Methoxy groups reduce susceptibility compared to hydroxylated analogs .

Basic: What analytical methods ensure purity for pharmacological studies?

Answer:

  • HPLC : Use a C18 column with mobile phase methanol:buffer (65:35, pH 4.6). Purity >95% required for in vivo studies .
  • TLC : Silica gel plates (hexane:ethyl acetate, 3:1) to monitor reaction progress; Rf ≈0.5 for the target compound .
  • Elemental Analysis : Validate Cl⁻ content (theoretical: ~11%) to confirm hydrochloride salt formation .

Advanced: How do substituents influence biological activity?

Answer:
Key substituent effects identified via structure-activity relationship (SAR) studies:

Substituent Effect on Activity Evidence
4-Isopropylphenoxy Enhances lipophilicity and CNS penetration
6,7-Dimethoxy Reduces metabolic oxidation vs. hydroxylated analogs
Hydrochloride Salt Improves aqueous solubility and bioavailability

Methodological Note : Replace the isopropyl group with bulkier tert-butyl to assess steric effects on receptor binding .

Advanced: What computational methods predict binding modes to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with α₁-adrenergic receptor (PDB: 2RH1) to model interactions. The isopropylphenoxy group shows hydrophobic contacts with Leu314 and Phe288 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

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